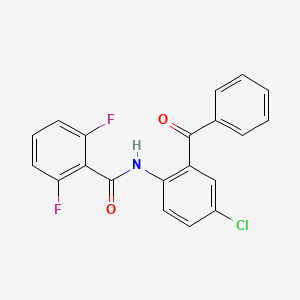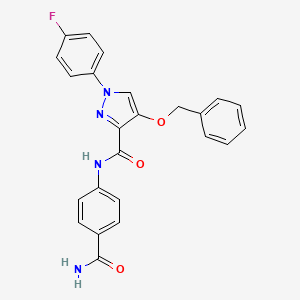
4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound with a complex structure that incorporates various functional groups including a benzyloxy group, a carbamoylphenyl group, a fluorophenyl group, and a pyrazole carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by functional group modifications to introduce the benzyloxy, carbamoylphenyl, and fluorophenyl groups. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to enhance efficiency, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl derivative.
Reduction: The carbonyl groups within the compound can be reduced to corresponding alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide or alkoxide under basic conditions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been investigated for its potential pharmacological properties. Studies suggest that it might interact with specific enzymes or receptors, showing promise as a lead compound for drug development.
Medicine
In medicine, the compound's structure suggests potential applications in designing drugs for treating diseases like cancer or inflammation. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological evaluation.
Industry
Industrially, the compound could be utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of polymers or other advanced materials with specific properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and fluorophenyl groups may enhance binding affinity and specificity, while the pyrazole carboxamide core could contribute to the compound's stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
4-(Methoxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to its similar compounds, 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide stands out due to the presence of the benzyloxy group which can participate in unique chemical reactions and enhance the compound's overall pharmacological profile. Its fluorophenyl group further adds to its uniqueness by providing specific electronic properties that influence its reactivity and biological interactions.
There's your deep dive into the world of this compound. What do you think?
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-18-8-12-20(13-9-18)29-14-21(32-15-16-4-2-1-3-5-16)22(28-29)24(31)27-19-10-6-17(7-11-19)23(26)30/h1-14H,15H2,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQLQGSMESCWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
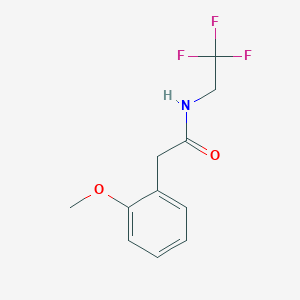
![1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide](/img/structure/B2515501.png)
![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2515503.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
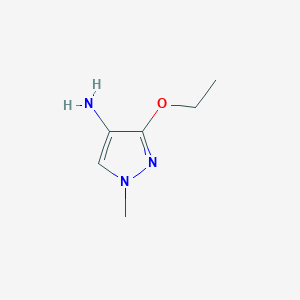
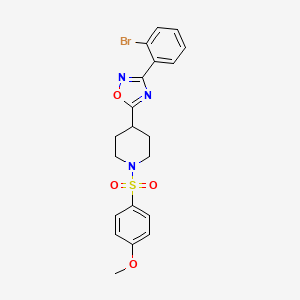
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
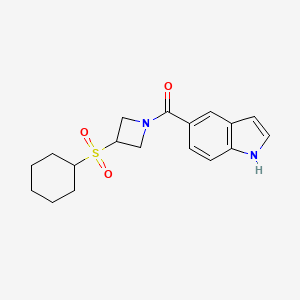
![N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515516.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
